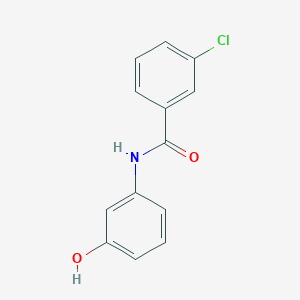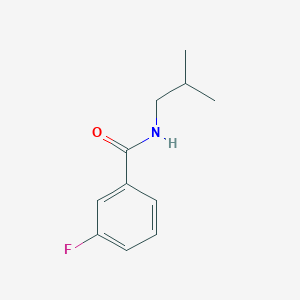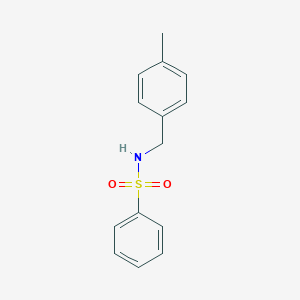
N-(4-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)benzenesulfonamide, also known as tosylamide, is a chemical compound that has been extensively used in scientific research due to its diverse applications. It is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
N-(4-methylbenzyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It binds to the active site of the enzyme and forms a stable complex, thereby inhibiting the enzyme activity. This inhibition has been shown to have therapeutic implications in the treatment of various diseases, such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(4-methylbenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in the eye by inhibiting the activity of carbonic anhydrase in the ciliary body. It has also been shown to have anticonvulsant activity by inhibiting the activity of carbonic anhydrase in the brain. Moreover, it has been shown to have antitumor activity by inhibiting the activity of carbonic anhydrase in tumor cells.
実験室実験の利点と制限
N-(4-methylbenzyl)benzenesulfonamide has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. Furthermore, it is relatively inexpensive compared to other reagents and can be used in large quantities. However, it has some limitations, such as its low solubility in water, which can limit its use in some experiments. Moreover, it has been shown to have some toxicity in certain cell lines, which can limit its use in some biological assays.
将来の方向性
For research include the development of new synthetic methods, the study of its mechanism of action, the development of new derivatives, and the use of N-(4-methylbenzyl)benzenesulfonamide in combination with other drugs or therapies for the treatment of various diseases.
合成法
N-(4-methylbenzyl)benzenesulfonamide has been synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with 4-methylbenzylamine in the presence of a base, such as triethylamine or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate, and the product is obtained through filtration and recrystallization. Other methods include the reaction of p-toluenesulfonyl chloride with 4-methylbenzenethiol in the presence of a base or the reaction of p-toluenesulfonyl chloride with 4-methylbenzyl alcohol in the presence of a base and a dehydrating agent, such as thionyl chloride or phosphorus pentoxide.
科学的研究の応用
N-(4-methylbenzyl)benzenesulfonamide has been extensively used in scientific research due to its diverse applications. It has been used as a reagent in organic synthesis, such as the synthesis of amides, esters, and ketones. It has also been used as a protecting group for amines and alcohols. In addition, it has been used as a ligand in metal-catalyzed reactions and as a phase-transfer catalyst in organic reactions. Moreover, it has been used as a precursor for the synthesis of biologically active compounds, such as antitumor agents, antibacterial agents, and antiviral agents.
特性
CAS番号 |
839-51-0 |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-7-9-13(10-8-12)11-15-18(16,17)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3 |
InChIキー |
LQIKCVXTGFSJOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






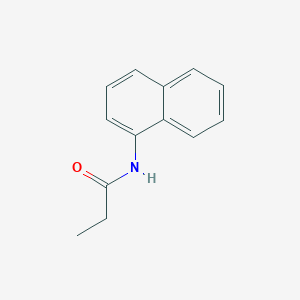
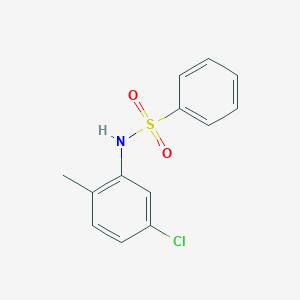
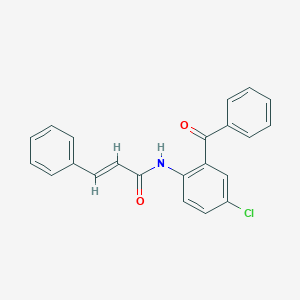


![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)

